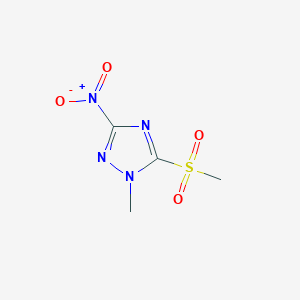![molecular formula C19H28N2O4S B2707227 2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-49-7](/img/structure/B2707227.png)
2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, commonly known as MMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMTA is a thianaphthene derivative and is known for its unique chemical structure, which makes it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of MMTA is not yet fully understood. However, it is believed that MMTA exerts its antimicrobial and anticancer effects by inhibiting specific enzymes and proteins that are essential for the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
MMTA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells. Moreover, MMTA has also been found to inhibit the growth of biofilms, which are complex communities of microorganisms that are highly resistant to antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMTA in lab experiments is its broad-spectrum antimicrobial activity. Moreover, MMTA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using MMTA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on MMTA. One of the potential areas of research is the development of novel antimicrobial agents based on the chemical structure of MMTA. Moreover, MMTA can also be further studied for its potential applications in the treatment of other diseases, such as viral infections and parasitic diseases. Furthermore, the mechanism of action of MMTA can also be further elucidated to develop more effective therapeutic strategies.
Synthesis Methods
The synthesis of MMTA is a complex process that involves several steps. The most commonly used method for synthesizing MMTA is the reaction of 2-(2-methoxyphenoxy)acetic acid with 4-morpholin-4-ylthian-4-ylmethanamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to achieve high yields.
Scientific Research Applications
MMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against several bacteria and fungi. Moreover, MMTA has also been studied for its potential anticancer activity, and it has been found to inhibit the growth of several cancer cell lines.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-23-16-4-2-3-5-17(16)25-14-18(22)20-15-19(6-12-26-13-7-19)21-8-10-24-11-9-21/h2-5H,6-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVXTPFCUIOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)




![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2707166.png)
![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)